molecular formula C24H24FNO5 B11141319 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11141319
M. Wt: 425.4 g/mol
InChI Key: XBCFBCDXMWAPIA-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxypropyl group, and a benzofuran carbonyl group

Preparation Methods

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrole ring and the introduction of various substituents. Common synthetic routes may involve the use of starting materials such as 2-fluorobenzaldehyde, 3-methoxypropylamine, and 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid. Reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The double bond in the pyrrole ring can participate in addition reactions with electrophiles such as halogens or acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar compounds to 5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one include other pyrrole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Examples of similar compounds include:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid
  • 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)
  • 5-(2-fluorophenyl)-1H-pyrrol-3-yl)methanamine

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H24FNO5

Molecular Weight

425.4 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H24FNO5/c1-14-12-16-13-15(8-9-19(16)31-14)22(27)20-21(17-6-3-4-7-18(17)25)26(10-5-11-30-2)24(29)23(20)28/h3-4,6-9,13-14,21,27H,5,10-12H2,1-2H3/b22-20-

InChI Key

XBCFBCDXMWAPIA-XDOYNYLZSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CC=C4F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.